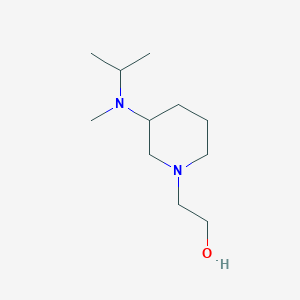

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAOJWNLOLLWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidine Derivatives

The most common approach begins with a piperidine scaffold bearing a ketone or aldehyde group at position 3. Isopropylmethylamine is introduced via reductive amination using sodium cyanoborohydride or hydrogen gas with palladium catalysts. Ethanol serves as both solvent and reactant, with the hydroxyl group introduced through nucleophilic displacement or hydroxylation.

Example Protocol

-

Substrate Preparation : 3-Ketopiperidine (10 mmol) is dissolved in anhydrous ethanol.

-

Amination : Isopropylmethylamine (12 mmol) and acetic acid (catalytic) are added, followed by sodium cyanoborohydride (15 mmol) at 0°C.

-

Reduction : The mixture is stirred for 24 hours under nitrogen, then quenched with aqueous NaOH.

-

Work-Up : Ethanol is evaporated, and the crude product is purified via column chromatography (ethyl acetate:hexane, 3:1).

Key Data

Nucleophilic Substitution with Prefunctionalized Piperidines

Piperidine derivatives containing leaving groups (e.g., chloride, tosylate) at position 3 undergo displacement reactions with isopropylmethylamine. This method avoids reduction steps but requires stringent temperature control to prevent elimination.

Optimized Conditions

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Base : Triethylamine (2.5 equiv)

Challenges

-

Competing elimination forms 1,3-piperidiene byproducts (up to 15% yield loss).

-

Steric hindrance from the isopropyl group reduces substitution efficiency.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative setup involves:

-

Feed Streams : Piperidine precursor (0.5 M in ethanol) and isopropylmethylamine (0.6 M) are pumped into a packed-bed reactor containing immobilized borohydride resin.

-

Residence Time : 30 minutes at 50°C.

-

Output : Crude product is directly fed into a distillation unit for solvent recovery.

Advantages

-

40% reduction in solvent usage compared to batch processes.

-

99% conversion efficiency achieved through precise stoichiometric control.

Catalytic Methylation for Side-Chain Optimization

Post-amination methylation enhances the stability of the isopropyl(methyl)amino group. Dimethyl sulfate (2.5–3.0 equiv) in refluxing ethanol selectively methylates secondary amines without affecting the piperidine ring.

Critical Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes methylation (>95%) |

| Solvent Polarity | Ethanol > MeCN | Reduces hydrolysis |

| Reaction Time | 4–6 h | Prevents over-alkylation |

Analytical and Purification Methodologies

Chromatographic Profiling

Reverse-phase HPLC with a C18 column (UV detection at 254 nm) resolves the target compound from regioisomers. Mobile phases of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid achieve baseline separation.

Recrystallization Protocols

High-purity (>99%) material is obtained via recrystallization from ethanol/methyl tert-butyl ether (1:3 v/v). Cooling to 0–5°C induces crystallization while excluding polymeric byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 85 | 98.5 | High | $$ |

| Nucleophilic Substitution | 78 | 97.2 | Moderate | $$$ |

| Continuous Flow | 92 | 99.1 | Very High | $ |

Cost Index: $ (low) to $$$$ (high)

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical development . Its structural features suggest potential efficacy as a therapeutic agent targeting various neurological conditions.

- Dopamine and Serotonin Receptor Interaction : Studies have indicated that 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol may interact with dopamine and serotonin receptors. Understanding these interactions is crucial for elucidating its pharmacological profile and potential side effects. Research methodologies may include:

- Radiolabeled ligand binding assays

- Functional assays in cell lines expressing relevant receptors

Case Study 1: Binding Affinity Studies

Research conducted on similar compounds has shown that modifications in the piperidine ring can significantly alter binding affinities to dopamine receptors. For instance, compounds with branched alkyl groups tend to exhibit enhanced receptor affinity, suggesting that this compound could demonstrate similar or improved binding characteristics compared to simpler piperidine derivatives.

Case Study 2: Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions. The synthetic pathways often focus on:

- The formation of the piperidine ring

- The introduction of the isopropyl and methylamino groups

These synthetic strategies are vital for producing the compound in sufficient quantities for further research and application.

Mechanism of Action

The mechanism of action of 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights structurally related compounds with shared functional groups, particularly isopropyl(methyl)amino substituents, though their core heterocycles differ. Key analogs and their distinctions are outlined below:

Structural Analogues from Controlled Substance Legislation ( )

The U.S. House of Representatives’ 2015 amendment to the Controlled Substances Act lists several indole-based analogs with isopropyl(methyl)aminoethyl side chains, including:

- 3-(2-[isopropyl(methyl)amino]ethyl)-1H-indol-4-ol (Compound F)

- 3-(2-[isopropyl(methyl)amino]ethyl)-1H-indol-4-ol acetate (Compound H)

Key Structural and Regulatory Comparisons:

Implications :

- The target compound’s piperidine core may confer distinct receptor interactions (e.g., sigma or nicotinic acetylcholine receptors) compared to indole-based analogs.

Functional Group Similarities and Divergences

- Hydroxyl/Acetate Groups : The target’s hydroxethyl group may improve solubility compared to the indole analogs’ hydroxyl/acetate groups, which could influence bioavailability.

Biological Activity

2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with an isopropyl-methyl-amino substituent and an ethanol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| CAS Number | 1354009-04-3 |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly G-protein coupled receptors (GPCRs) and enzymes. These interactions can modulate receptor activity, influencing several biochemical pathways that may lead to therapeutic effects.

The compound's mechanism of action involves binding to specific receptors and modulating their activity. This can lead to various physiological responses, including:

- Neurotransmitter Modulation : Interaction with dopamine and serotonin pathways suggests potential applications in treating mood disorders such as anxiety and depression.

- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration.

Research Findings

Recent studies have investigated the following aspects of this compound:

- Synthesis Methods : The synthesis typically involves multi-step processes that incorporate various reagents to achieve the desired molecular structure. The detailed synthesis pathway is crucial for understanding how modifications can enhance biological activity.

- Binding Affinity Studies : Interaction studies focusing on binding affinity to neurotransmitter receptors have shown promising results. Techniques such as radiolabeled ligand binding assays are commonly employed in these investigations.

- Case Studies : Several case studies have highlighted the compound's potential in neuropharmacology. For instance, compounds similar in structure have been shown to influence cognitive functions and mood regulation, indicating a broader therapeutic scope for this derivative .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals significant insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)ethanol | C₉H₁₃N₃O | Simpler piperidine derivative lacking isopropyl group |

| 2-(3-(Cyclopropyl(methyl)amino)piperidin-1-yl)ethanol | C₁₁H₁₈N₂O | Contains cyclopropane instead of isopropyl |

| 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | Varies | More complex structure with different ring systems |

The presence of the isopropyl group in this compound contributes to its distinct pharmacological profile compared to simpler piperidine derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves alkylation of the piperidine core followed by functionalization of the ethanol moiety. For example:

- Step 1: React 3-(isopropyl(methyl)amino)piperidine with a bromoethanol derivative under basic conditions (e.g., K₂CO₃ in acetone, refluxed at 60–70°C for 8–12 hours). Monitor progress via TLC (methanol:DCM 4:6) .

- Step 2: Optimize yield by controlling stoichiometry (e.g., 1:1.5 molar ratio of piperidine to alkylating agent) and using anhydrous solvents to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile:water gradient) to assess purity (>95% threshold).

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., ethanol proton signal at δ 3.6–3.8 ppm; piperidine carbons at δ 40–60 ppm) and high-resolution mass spectrometry (HRMS) .

- Elemental Analysis: Validate stoichiometry with CHNS/O microanalysis (deviation <0.4%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- First Aid: For inhalation, move to fresh air and administer oxygen; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

Methodological Answer:

Q. How can researchers resolve contradictory data in solubility or receptor-binding assays?

Methodological Answer:

- Solubility Discrepancies:

- Test in multiple buffers (e.g., PBS vs. HEPES) and use sonication for 30 minutes to ensure homogeneity.

- Quantify via UV-Vis spectroscopy at λ_max 270 nm (extinction coefficient determined experimentally) .

- Binding Assays: Replicate experiments with orthogonal methods (e.g., SPR vs. radioligand displacement) to rule out false positives. For IC₅₀ variations >10%, re-evaluate cell membrane preparation protocols .

Q. What strategies enhance enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution: Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns (CO₂:methanol 90:10) to separate enantiomers .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like piperidine alkylation .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

Methodological Answer:

- Substituent Variation: Modify the isopropyl/methyl groups on the piperidine nitrogen to assess steric effects.

- Bioassays: Test analogs in vitro (e.g., cAMP assays for β-agonist activity) and in vivo (e.g., guinea pig bronchoprotection models for duration of action) .

- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.